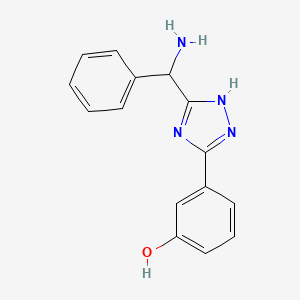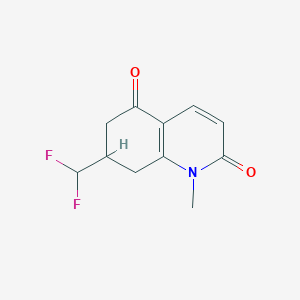
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a dihydroquinoline core. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the difluoromethyl and methyl groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The quinoline core can bind to DNA and proteins, disrupting their normal functions and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Difluoromethylated Quinoline Derivatives: Compounds with similar difluoromethyl groups but different substitution patterns.
Uniqueness
7-(Difluoromethyl)-1-methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the specific combination of the difluoromethyl and methyl groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
7-(difluoromethyl)-1-methyl-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C11H11F2NO2/c1-14-8-4-6(11(12)13)5-9(15)7(8)2-3-10(14)16/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
FPVXRUNWDNKXOL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC1=O)C(=O)CC(C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


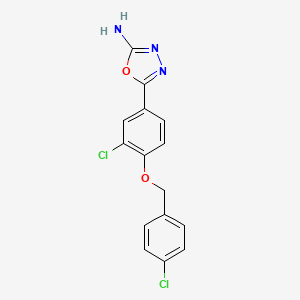





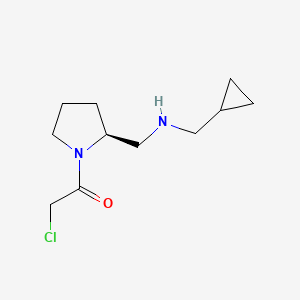
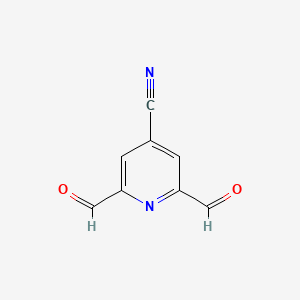
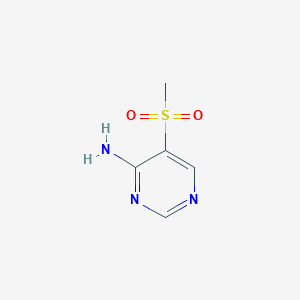
![4-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B11792996.png)

